molecular formula C11H12Br2O2 B1612824 Tert-butyl 3,5-dibromobenzoate CAS No. 422569-46-8

Tert-butyl 3,5-dibromobenzoate

Cat. No. B1612824
M. Wt: 336.02 g/mol
InChI Key: HXZQNXYGSNXKBQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dibromobenzoate is a chemical compound with the molecular formula C11H12Br2O2 and a molecular weight of 336.02 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of tert-butyl 3,5-dibromobenzoate involves several steps. An oven-dried flask is charged with toluene and cooled in an acetone bath. A solution of n-butylmagnesium chloride is added, followed by n-butyllithium. The resulting slurry is stirred and then a solution of 1,3,5-tribromobenzoate in toluene is added. After stirring, a solution of di-tert-butyl dicarbonate in toluene is added. The reaction mixture is then quenched by the addition of an aqueous solution of citric acid .


Molecular Structure Analysis

The molecular structure of tert-butyl 3,5-dibromobenzoate consists of a benzoate core with two bromine atoms and a tert-butyl group attached .


Physical And Chemical Properties Analysis

Tert-butyl 3,5-dibromobenzoate is a substance used for research and development . Its physical and chemical properties are not well-documented.

Scientific Research Applications

Synthesis and Chemical Applications

  • Bismuth-based cyclic synthesis : Tert-butyl 3,5-dibromobenzoate derivatives have been utilized in bismuth-based cyclic synthesis processes. For example, 3,5-di-tert-butyl-4-hydroxybenzoic acid is produced using bismuth-based C-H bond activation and CO2 insertion chemistry, involving oxyarylcarboxy dianion as an intermediate (Kindra & Evans, 2014).

  • Electrochemical synthesis of benzoxazole derivatives : An electrochemical method has been developed for synthesizing benzoxazole derivatives using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone. This method offers a green and efficient approach for preparing benzoxazoles (Salehzadeh, Nematollahi, & Hesari, 2013).

  • Synthesis of Antioxidant Compounds : Research has explored the synthesis of various compounds with antioxidant properties, such as 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, from tert-butyl 3,5-dibromobenzoate derivatives. These compounds have shown significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Material Science and Polymer Applications

  • Gas Permeation Properties in Polybenzimidazoles : Systematic structural variations in polybenzimidazole polymers, incorporating tert-butyl groups, have led to improvements in gas permeation properties. This research is significant for the development of advanced gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).

  • Polyolefin Elastomer Grafted with Antioxidant Behavior : Tert-butyl 3,5-dibromobenzoate derivatives have been used to synthesize monomeric antioxidants, which exhibit enhanced thermal stability when grafted onto polymer chains. This research contributes to the development of polymers with improved antioxidant properties (Manteghi, Ahmadi, & Arabi, 2016).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

tert-butyl 3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZQNXYGSNXKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620937
Record name tert-Butyl 3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,5-dibromobenzoate

CAS RN

422569-46-8
Record name tert-Butyl 3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

EDC (14.0 g, 73.0 mmol) and DMAP (4.0 g) are added to a solution of 3,5-dibromobenzoic acid (10.0 g, 36.0 mmol) and tert-butanol (3.4 g, 46.8 mmol) in absolute CH2Cl2 (100 ml) and absolute pyridine (30 ml), and the mixture is stirred at RT for 1 h and then at 50° C. for 2 h. The reaction solution is diluted with CH2Cl2 (100 ml) and extracted with a semisaturated aqueous NH4Cl solution (200 ml) (2×), dried over MgSO4, filtered off and concentrated under reduced pressure. Further purification by chromatography [toluene/acetone (95:5)] on a silica gel column gives the title compound (7.7 g) as slightly yellow crystals. TLC, silica gel, glass plates, [toluene/acetone (7.5:2.5)], Rf=0.78.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liao - 2018 - search.proquest.com
Piperlongumine (PL) is an electrophilic anti-cancer natural product. Through non-covalent or covalent interactions with cellular targets, PL inactivates multiple oncogenic pathways and …
Number of citations: 3 search.proquest.com

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